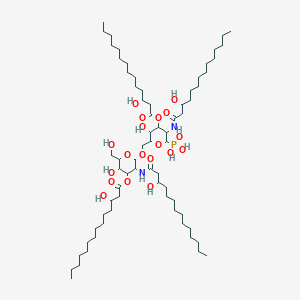
Lipid A-prephoson
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipid A-prephoson is a molecule that belongs to the class of lipopolysaccharides (LPS) and is found in the outer membrane of Gram-negative bacteria. It is an essential component of the bacterial cell wall and plays a crucial role in the pathogenesis of bacterial infections. The synthesis method of lipid A-prephoson is complex and involves several enzymatic reactions that occur in a highly regulated manner. In recent years, scientific research has focused on understanding the mechanism of action of lipid A-prephoson and its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of lipid A-prephoson involves its interaction with the host immune system. Lipid A-prephoson binds to TLR4 on the surface of immune cells, triggering a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines. This leads to the recruitment of immune cells to the site of infection and the elimination of the bacterial pathogen.
Biochemical And Physiological Effects
Lipid A-prephoson has several biochemical and physiological effects. It activates the innate immune system by binding to TLR4 and triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. This leads to the recruitment of immune cells to the site of infection and the elimination of the bacterial pathogen. Lipid A-prephoson also plays a crucial role in the pathogenesis of bacterial infections and is essential for the survival of Gram-negative bacteria.
Advantages And Limitations For Lab Experiments
Lipid A-prephoson has several advantages and limitations for lab experiments. One of the advantages is that it is an essential component of the bacterial cell wall and is found in all Gram-negative bacteria. This makes it an ideal target for the development of antibiotics and vaccines. However, lipid A-prephoson is a complex molecule, and its synthesis method is complex, which makes it difficult to study in the laboratory.
Future Directions
There are several future directions for the study of lipid A-prephoson. One area of research is the development of lipid A-prephoson as an adjuvant in vaccine development. Lipid A-prephoson has been shown to activate the innate immune system and could be used to enhance the immune response to vaccines. Another area of research is the development of novel antibiotics that target lipid A-prephoson synthesis. This could lead to the development of new antibiotics that are effective against Gram-negative bacteria. Finally, the study of the mechanism of action of lipid A-prephoson could lead to the development of new therapies for the treatment of bacterial infections.
Synthesis Methods
The synthesis of lipid A-prephoson is a complex process that involves several enzymatic reactions. The biosynthesis of lipid A-prephoson begins with the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) from glucose-6-phosphate. The enzyme LpxA catalyzes the transfer of UDP-GlcNAc to 3-hydroxydecanoyl-ACP (3-OH-C10:ACP) to form UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine (UDP-3-O-HDA-GlcNAc). The next step involves the transfer of a second 3-OH-C10:ACP molecule to UDP-3-O-HDA-GlcNAc by the enzyme LpxD, resulting in the formation of UDP-2,3-diacylglucosamine (UDP-2,3-diacyl-GlcN). The final step in the synthesis of lipid A-prephoson involves the addition of a phosphate group to the 1-position of UDP-2,3-diacyl-GlcN by the enzyme LpxT, resulting in the formation of lipid A-prephoson.
Scientific Research Applications
Lipid A-prephoson has been extensively studied in scientific research, and its application extends beyond its role in bacterial cell wall synthesis. It has been shown to play a crucial role in the pathogenesis of bacterial infections, and its interaction with the host immune system has been extensively studied. Lipid A-prephoson has been shown to activate the innate immune system by binding to Toll-like receptor 4 (TLR4) and triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. This has led to the development of lipid A-prephoson as an adjuvant in vaccine development.
properties
IUPAC Name |
[5-hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H129N2O19P/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(88-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)55(49-71)86-67(61)85-50-56-64(81)66(89-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4)62(68(87-56)90(82,83)84)70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2/h51-56,61-68,71-75,80-81H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,82,83,84) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMIYVKPBNCKJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)P(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H129N2O19P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1309.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid | |
CAS RN |
131061-35-3 |
Source


|
| Record name | Lipid A-prephoson | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131061353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

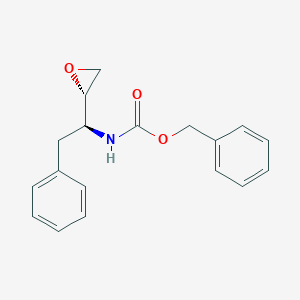
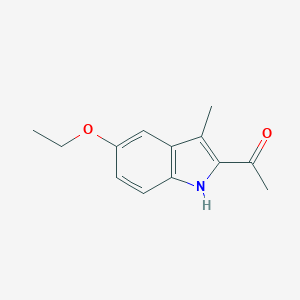
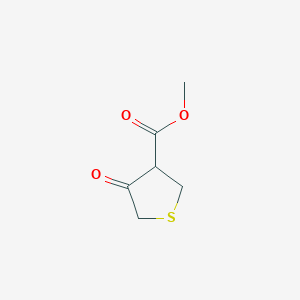
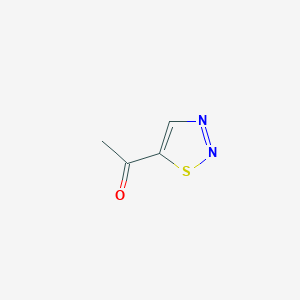
![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
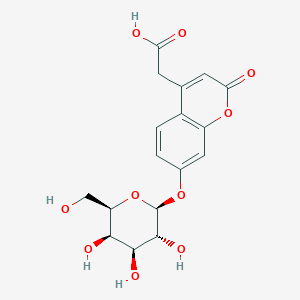
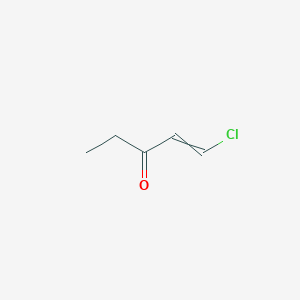
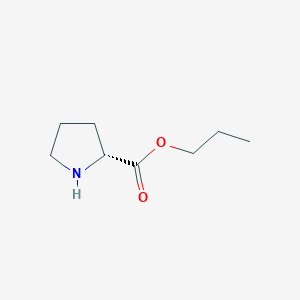
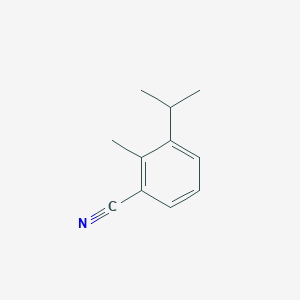
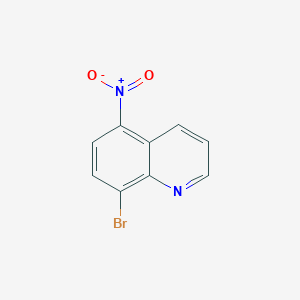
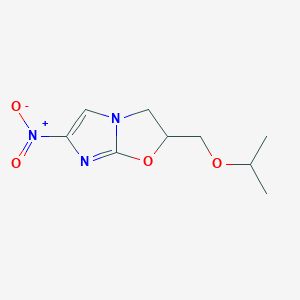

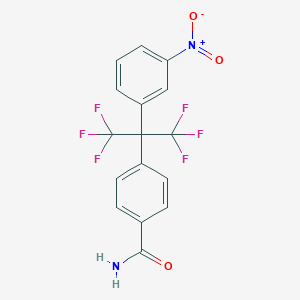
![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)